molecular formula C7H11N3O2 B595191 Pyrimidin-2-ylmethanamine acetate CAS No. 1246834-64-9

Pyrimidin-2-ylmethanamine acetate

Cat. No.: B595191
CAS No.: 1246834-64-9
M. Wt: 169.184
InChI Key: SJLVMBSMPAAYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-2-ylmethanamine acetate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for pyrimidin-2-ylmethanamine acetate involves the reaction of pyrimidine with formaldehyde and ammonium acetate. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. Another method involves the use of Williamson ether synthesis, where pyrimidine is reacted with an appropriate alkyl halide in the presence of a strong base .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanamine acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into pyrimidin-2-ylmethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrimidine-2-carboxylic acid derivatives.

    Reduction: Pyrimidin-2-ylmethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagent used.

Scientific Research Applications

Pyrimidin-2-ylmethanamine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Pyrimidin-2-ylmethanamine acetate can be compared with other similar compounds, such as:

    2-Aminopyrimidine: Similar in structure but lacks the methanamine group.

    Pyrimidine-2-carboxylic acid: An oxidized form of this compound.

    Pyrimidin-2-ylmethanol: A reduced form of this compound.

Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

acetic acid;pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVMBSMPAAYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.